InChI=1S/C18H26O4/c1-11(2)5-7-13-8-10-15(17(19)20)16(18(21)22)14(13)9-6-12(3)4/h8,10-12H,5-7,9H2,1-4H3,(H,19,20)(H,21,22)/p-2
. The Canonical SMILES representation is CC(C)CCC1=C(C(=C(C=C1)C(=O)[O-])C(=O)[O-])CCC(C)C
.
The synthesis of 3,4-bis(3-methylbutyl)phthalate typically involves the esterification reaction between phthalic anhydride and 3-methylbutanol. The general reaction can be represented as follows:
This method allows for the production of phthalate esters with varying chain lengths and branching, influencing their physical properties and applications.
The molecular structure of 3,4-bis(3-methylbutyl)phthalate consists of a benzene ring substituted with two ester functional groups derived from 3-methylbutanol at the 1 and 2 positions of the phthalic acid backbone.
CC(C)C(=O)OCC(C)C(=O)O
InChI=1S/C18H26O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3
The structural representation indicates that the compound is a branched ester with significant steric hindrance due to the bulky 3-methylbutyl groups, which can affect its physical properties such as viscosity and volatility.
As a phthalate ester, 3,4-bis(3-methylbutyl)phthalate can undergo several chemical reactions:
These reactions are crucial for understanding the environmental fate and metabolic pathways of phthalates in biological systems.
The mechanism of action of 3,4-bis(3-methylbutyl)phthalate primarily revolves around its role as a plasticizer in polymers. Upon incorporation into polymer matrices:
Studies have indicated that exposure to phthalates can lead to various biological effects, including reproductive toxicity and developmental issues in animal models .
These properties make it suitable for applications requiring flexibility without compromising thermal stability.
The primary applications of 3,4-bis(3-methylbutyl)phthalate include:
Additionally, ongoing research explores its potential impacts on human health and the environment due to its widespread use in consumer products .
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4